Cas no 1807005-42-0 (4-Amino-2,5-dinitrobenzamide)

4-Amino-2,5-dinitrobenzamide 化学的及び物理的性質
名前と識別子
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- 4-Amino-2,5-dinitrobenzamide
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- インチ: 1S/C7H6N4O5/c8-4-2-5(10(13)14)3(7(9)12)1-6(4)11(15)16/h1-2H,8H2,(H2,9,12)
- InChIKey: YNYKOUZBRQUAJV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C(=CC=1[N+](=O)[O-])N)[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 322
- トポロジー分子極性表面積: 161
- 疎水性パラメータ計算基準値(XlogP): 0
4-Amino-2,5-dinitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002152-500mg |
4-Amino-2,5-dinitrobenzamide |
1807005-42-0 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015002152-250mg |
4-Amino-2,5-dinitrobenzamide |
1807005-42-0 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015002152-1g |
4-Amino-2,5-dinitrobenzamide |
1807005-42-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
4-Amino-2,5-dinitrobenzamide 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
4-Amino-2,5-dinitrobenzamideに関する追加情報
Introduction to 4-Amino-2,5-dinitrobenzamide (CAS No. 1807005-42-0)
4-Amino-2,5-dinitrobenzamide, identified by its Chemical Abstracts Service (CAS) number 1807005-42-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, characterized by its benzamide core structure modified with amino and nitro functional groups. The strategic placement of these substituents imparts unique chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.
The synthesis of 4-Amino-2,5-dinitrobenzamide involves a multi-step process that typically begins with the nitration of an appropriate precursor, followed by selective functional group manipulation to introduce the amide moiety. The precise control over reaction conditions is crucial to achieving the desired regioselectivity and yield. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and purity of the final product.
In recent years, 4-Amino-2,5-dinitrobenzamide has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its nitro and amino groups provide multiple sites for further chemical modification, enabling the creation of molecules with tailored biological activities. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic targets associated with inflammatory diseases and cancer pathways.
One of the most compelling aspects of 4-Amino-2,5-dinitrobenzamide is its potential in drug discovery. Researchers have leveraged its structural framework to design molecules that interact with biological targets in novel ways. The nitro groups, in particular, have been found to enhance binding affinity and metabolic stability, while the amino group serves as a versatile handle for further derivatization. These attributes make it an attractive candidate for structure-activity relationship (SAR) studies.
Recent studies have highlighted the role of 4-Amino-2,5-dinitrobenzamide in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes but are challenging to inhibit due to their lack of well-defined binding pockets. By incorporating 4-Amino-2,5-dinitrobenzamide into designed molecules, researchers have been able to develop compounds that disrupt PPIs through allosteric modulation or competitive binding. This approach has opened new avenues for treating complex diseases such as Alzheimer's and cancer.
The pharmacokinetic properties of 4-Amino-2,5-dinitrobenzamide derivatives have also been extensively studied. Modifications to the benzamide core can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For example, introducing hydrophilic groups can improve water solubility, while lipophilic substitutions can enhance membrane permeability. These findings are crucial for optimizing drug candidates for clinical translation.
Another area where 4-Amino-2,5-dinitrobenzamide has made an impact is in the development of antimicrobial agents. The combination of amino and nitro groups in its structure contributes to its ability to interact with bacterial enzymes and DNA gyrase, thereby inhibiting microbial growth. Researchers have synthesized analogs of this compound that exhibit potent activity against multidrug-resistant pathogens, addressing a critical unmet need in modern medicine.
The computational modeling of 4-Amino-2,5-dinitrobenzamide has advanced significantly with the advent of machine learning and artificial intelligence tools. These technologies enable researchers to predict molecular properties and optimize synthetic routes with unprecedented accuracy. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising candidates for further development.
In conclusion,4-Amino-2,5-dinitrobenzamide (CAS No. 1807005-42-0) represents a versatile and powerful tool in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,4-Amino-2,5-dinitrobenzamide is poised to play an increasingly important role in shaping the future of drug discovery and development.
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